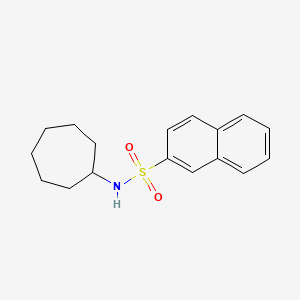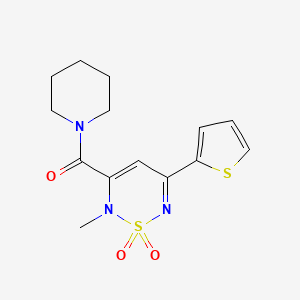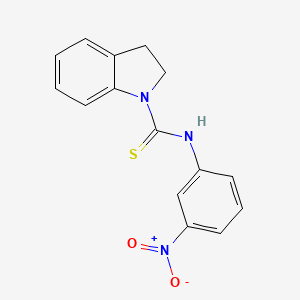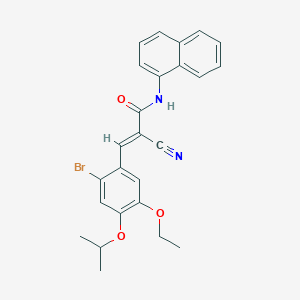
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-1-naphthylacrylamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-1-naphthylacrylamide involves various chemical reactions, including cyclocoupling and Heck-mediated synthesis. For example, 3H-Naphtho[2.1-b]pyran-2-carboxamides were synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide (Nizami & Hua, 2018). Additionally, Heck-mediated synthesis has been employed to create [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, leading to the total synthesis of naphtho[2,1f]isoquinolines (Pampín et al., 2003).
Molecular Structure Analysis
Crystal and molecular structure studies are crucial for understanding the properties of chemical compounds. Compounds similar to 3-(2-Bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-1-naphthylacrylamide have been characterized through single crystal X-ray diffraction, revealing detailed information about their molecular configuration and intermolecular interactions (Kaur et al., 2012).
Chemical Reactions and Properties
Research on related compounds has shown that they can participate in various chemical reactions, such as the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, leading to the formation of 4H-1,2-oxazines and hydroxy-arylaldehydes (Hirotani & Zen, 1994). These reactions contribute to the synthesis of novel compounds with potential biological activities.
Physical Properties Analysis
The physical properties, such as crystal packing, stability, and molecular conformation, are influenced by weak intermolecular interactions, as observed in the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives (Kaur et al., 2012).
Scientific Research Applications
Synthetic Applications and Intermediate Uses
A Practical Synthesis of 2-Bromo-6-methoxynaphthalene : This study discusses the synthesis of an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcasing the utility of brominated and methoxylated naphthalenes in pharmaceutical chemistry. The process involves methylation and bromination steps, which could be analogous to the synthesis or functionalization of the compound , indicating its potential as a precursor in medicinal chemistry (Wei-Ming Xu & Hong-Qiang He, 2010).
Reactions and Chemical Properties
Reactions of 3-aryl-2-nitroacrylates with Titanium Tetrachloride : This research provides insights into the reactivity of aryl-acrylates, which could be relevant for understanding the chemical behavior of the target compound, especially if it undergoes similar reactions involving halogens and ethers (S. Hirotani & S. Zen, 1994).
Corrosion Inhibition
A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors : This paper discusses the use of acrylamide derivatives as corrosion inhibitors, indicating potential industrial applications of similar compounds in protecting metals against corrosion. The study employs chemical and electrochemical methods to evaluate the effectiveness of these inhibitors (Ahmed Abu-Rayyan et al., 2022).
Molecular Control and Optical Properties
Tuning Optical Properties and Enhancing Solid-State Emission of Poly(thiophene)s : This study illustrates how functionalization of polymers with various substituents can alter their optical properties. By extension, the functional groups in the compound of interest might offer similar opportunities for tuning the properties of material science applications (Yuning Li, G. Vamvounis, & S. Holdcroft, 2002).
Synthesis and Copolymerization
Synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates : Research into the copolymerization of substituted phenylcyanoacrylates with styrene suggests potential for the development of new polymeric materials. The study's focus on synthesizing and characterizing acrylates for copolymerization could relate to similar applications for the compound , highlighting its potential in materials science (Paige M. Whelpley et al., 2022).
properties
IUPAC Name |
(E)-3-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-4-30-23-13-18(21(26)14-24(23)31-16(2)3)12-19(15-27)25(29)28-22-11-7-9-17-8-5-6-10-20(17)22/h5-14,16H,4H2,1-3H3,(H,28,29)/b19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQMRNRESNESN-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-cyano-N-(naphthalen-1-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



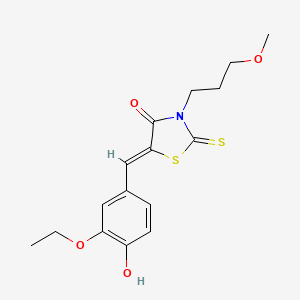
![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579368.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)
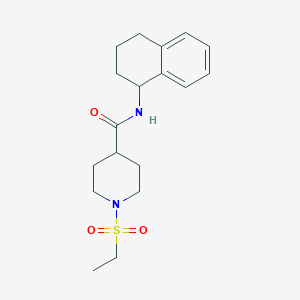

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)
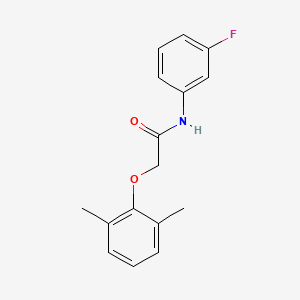

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
